
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, also known as MRS1477, is a small molecule that has been studied for its potential use in various scientific applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane works by binding to and activating the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. By activating this receptor, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Biochemical and Physiological Effects:
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to have anti-tumor properties, which make it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it has a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Direcciones Futuras
There are many future directions for research on 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One area of research is in the field of neuroscience, where it has been found to have potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the field of cancer, where it has been found to have anti-tumor properties. Further research is needed to fully understand the effects of 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane and its potential for use in various scientific applications.
Métodos De Síntesis
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyrimidine with propargyl bromide to form 1-(5-methylpyrimidin-2-yl)prop-2-yn-1-amine. This intermediate is then reacted with 1,4-dibromobutane to form the final product, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
1-(5-methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-5-16-6-4-7-17(9-8-16)13-14-10-12(2)11-15-13/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFZYOZELYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)
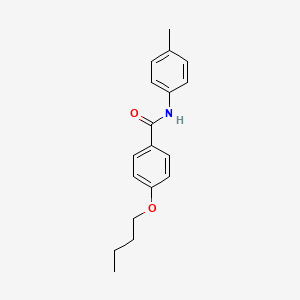
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)

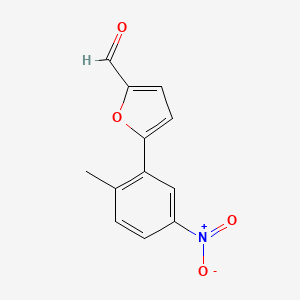
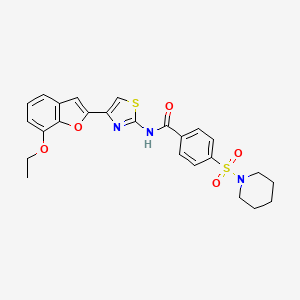
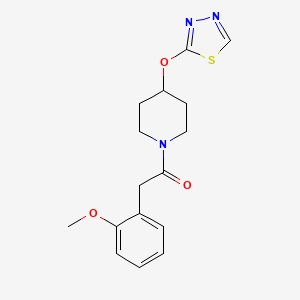
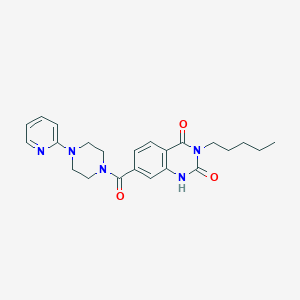
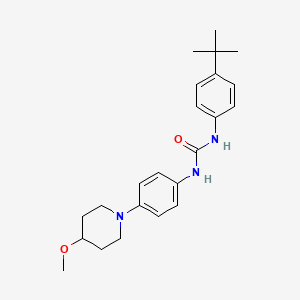

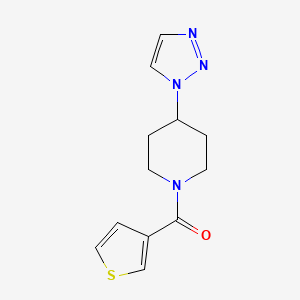
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)